3-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid

Description

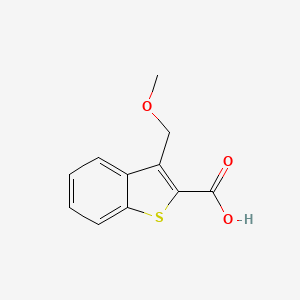

3-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid is a benzothiophene derivative characterized by a methoxymethyl (-CH2OCH3) substituent at position 3 and a carboxylic acid (-COOH) group at position 2. Benzothiophene-based compounds are widely studied for their diverse pharmacological properties, including anti-inflammatory and antimicrobial activities . The methoxymethyl group may enhance solubility and influence binding affinity in biological systems, though further experimental validation is required.

Propriétés

IUPAC Name |

3-(methoxymethyl)-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3S/c1-14-6-8-7-4-2-3-5-9(7)15-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDVBKGOIYFFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(SC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid typically involves several steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenes and benzene derivatives.

Introduction of the Methoxymethyl Group: This step often involves the use of methoxymethyl chloride in the presence of a base to introduce the methoxymethyl group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

Oxidation: Products may include 3-(Formylmethyl)-1-benzothiophene-2-carboxylic acid or 3-(Carboxymethyl)-1-benzothiophene-2-carboxylic acid.

Reduction: Products may include 3-(Methoxymethyl)-1-benzothiophene-2-methanol.

Substitution: Products depend on the substituent introduced, such as this compound derivatives with halogen or nitro groups.

Applications De Recherche Scientifique

Scientific Research Applications

3-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid has multiple applications that span various scientific disciplines:

Organic Chemistry

- Building Block for Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, facilitating the development of new compounds with desired properties.

Medicinal Chemistry

- Drug Development: The compound's derivatives may exhibit significant biological activity, making them candidates for drug discovery. Preliminary studies suggest potential interactions with biological targets such as enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms .

Material Science

- Polymer Production: It can be utilized in the production of materials with specific properties, including polymers or dyes. The unique structure allows for tailored modifications to achieve desired material characteristics.

A study investigated the interaction of benzothiophene derivatives with Rho family GTPases, which are implicated in tumor growth and metastasis. The findings indicated that derivatives of benzothiophene could inhibit cell proliferation and migration in cancer cell lines, suggesting a potential therapeutic application for compounds related to this compound .

Case Study 2: Synthetic Applications

Research focused on the synthesis of benzothiophene derivatives demonstrated that this compound could be used as an intermediate in creating more complex structures with enhanced biological activity. This study highlighted its role as a precursor in developing compounds targeting various biological pathways .

Mécanisme D'action

The mechanism of action of 3-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl and carboxylic acid groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Substituent Effects: Methoxymethyl Group: The target compound’s methoxymethyl substituent likely improves solubility compared to hydrophobic analogs like 3-methyl derivatives .

Ring Saturation :

- The tetrahydro derivative (compound 2) exhibits a partially saturated benzothiophene ring, conferring conformational flexibility that may optimize pharmacokinetic properties .

Sulfur-containing derivatives (compounds 3–5) are often explored as enzyme inhibitors due to their ability to interact with catalytic cysteine residues .

Notes

- Data Limitations : Specific experimental data (e.g., solubility, melting point) for this compound are unavailable in the provided evidence; properties are inferred from structural analogs.

- Synthetic Accessibility : Compound 2’s synthesis via chemoselective reduction (Et3SiH/I2) highlights methodologies applicable to benzothiophene derivatives .

Activité Biologique

3-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid (3-MM-BTCA) is an organic compound with a distinctive structure that includes a benzothiophene moiety and a methoxymethyl group. Its molecular formula is C11H10O3S, with a molecular weight of approximately 222.26 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although comprehensive studies on its mechanisms and effects are still limited.

The unique chemical behavior of 3-MM-BTCA can be attributed to its functional groups:

- Carboxylic Acid Group : Imparts acidic properties and increases solubility in various solvents.

- Methoxymethyl Group : Enhances chemical reactivity and may influence biological interactions.

The compound's structure can be represented as follows:

Biological Activity Overview

While specific studies on 3-MM-BTCA are sparse, preliminary data suggest potential interactions with biological targets involved in inflammatory pathways and microbial resistance mechanisms. The benzothiophene core is known for its presence in various biologically active molecules, indicating that derivatives of this compound may exhibit similar therapeutic properties.

Potential Applications

- Pharmaceutical Development : As a building block for drug development due to its biological activity.

- Organic Synthesis : Used as an intermediate in synthesizing more complex molecules.

Interaction Studies

Initial investigations have focused on the binding affinity of 3-MM-BTCA with various enzymes and receptors. These studies indicate that the compound may modulate the activity of targets involved in inflammation and microbial resistance, although detailed mechanisms remain to be elucidated.

Related Compounds

Research into structurally similar compounds has shown varying degrees of biological activity, suggesting that modifications to the benzothiophene structure can lead to significant changes in pharmacological properties. For instance, analogs like 4-fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxylic acid have demonstrated notable interactions with biological systems, which could provide insights into the potential effects of 3-MM-BTCA.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves constructing the benzothiophene core via cyclization of thiophenol derivatives, followed by methoxymethyl group introduction. For example, analogous compounds like Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate are synthesized using Suzuki-Miyaura coupling or esterification under reflux conditions . Optimization strategies include adjusting catalyst loadings (e.g., Pd-based catalysts) and reaction temperatures, as well as employing protecting groups (e.g., Fmoc) to prevent side reactions during functionalization .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC (≥98% purity threshold) for quantifying impurities .

- NMR spectroscopy (¹H/¹³C) to confirm methoxymethyl (-CH2OCH3) and carboxylic acid (-COOH) moieties.

- Mass spectrometry (HRMS or LC-MS) for molecular weight validation .

- X-ray crystallography (if crystalline) to resolve stereoelectronic effects, as demonstrated for structurally related benzoic acid derivatives .

Q. What solvent systems and storage conditions are optimal for maintaining stability?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, THF) are preferred for dissolution due to the compound’s carboxylic acid group. Stability testing under ambient vs.低温 storage (e.g., -20°C) is critical, as analogs like 3-Methylthiophene-2-carboxylic acid degrade under prolonged light exposure . Include antioxidant stabilizers (e.g., BHT) in long-term storage protocols .

Advanced Research Questions

Q. How can computational modeling elucidate the biological targets of this compound?

- Methodological Answer : Density Functional Theory (DFT) and molecular docking studies are effective. For example, 1-benzothiophene-2-carboxylic acid derivatives were analyzed for binding affinities to inflammatory targets (e.g., LTB4 receptors) using AutoDock Vina, with validation via binding free energy calculations (ΔG) . Parametrize force fields (e.g., AMBER) to account for the methoxymethyl group’s steric and electronic contributions .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, concentrations). Standardize protocols using guidelines like the OECD Test No. 423 for cytotoxicity. Cross-validate results with orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies). For example, inconsistencies in 3-Methylthiophene-2-carboxylic acid’s activity were resolved by correlating its logP values with membrane permeability .

Q. What strategies enable selective functionalization of the benzothiophene ring for derivative synthesis?

- Methodological Answer : Employ regioselective electrophilic aromatic substitution (EAS) at the 3-position, guided by directing groups. For example, methyl esters of benzothiophene-2-carboxylic acid undergo halogenation (e.g., Cl/Br) at specific positions under controlled conditions . Alternatively, use transition-metal catalysis (e.g., Pd-mediated C-H activation) for late-stage diversification .

Q. How does the methoxymethyl group influence the compound’s pharmacokinetic properties compared to other substituents?

- Methodological Answer : The methoxymethyl group enhances solubility via hydrogen bonding while moderately increasing metabolic stability compared to alkyl chains. Compare ADME profiles with analogs like 3-(Trifluoromethyl)-benzothiophene derivatives using in vitro assays (e.g., microsomal stability tests) . Computational tools like SwissADME predict logS and CYP450 interactions .

Key Challenges and Future Directions

- Limitations : Lack of in vivo toxicity data and mechanistic clarity for the methoxymethyl derivative .

- Solutions : Prioritize metabolomics studies and CRISPR-Cas9 screens to identify molecular targets.

- Trends : Integration into drug discovery pipelines for inflammation or oncology, leveraging its benzothiophene scaffold’s versatility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.